molecular formula C8H5BrF2O2 B1375558 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole CAS No. 765300-02-5

5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole

Cat. No.: B1375558
CAS No.: 765300-02-5
M. Wt: 251.02 g/mol
InChI Key: ZQGDTIYYEFNNBV-UHFFFAOYSA-N
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Description

5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole is a halogenated and fluorinated benzodioxole derivative. Its structure consists of a benzo[d][1,3]dioxole core substituted with bromine at position 5, two fluorine atoms at position 2 (forming a difluoromethylene bridge), and a methyl group at position 4 (Figure 1). The molecular formula is C₈H₅BrF₂O₂, with a molecular weight of 267.03 g/mol .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry. Its bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), while the difluoromethylene group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name

5-bromo-2,2-difluoro-4-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-4-5(9)2-3-6-7(4)13-8(10,11)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGDTIYYEFNNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(O2)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution under specific conditions. The difluoro groups at position 2 deactivate the aromatic ring, but the methyl group at position 4 provides slight ortho/para-directing effects.

Reaction ConditionsReagentsProductYieldSource
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, K₃PO₄5-Amino-2,2-difluoro-4-methylbenzo[d] dioxole78%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃5-Aryl-2,2-difluoro-4-methylbenzo[d] dioxole65–85%

Key Findings :

  • Reactions require elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) .

  • Steric hindrance from the methyl group slows reactivity compared to non-methyl analogs.

Halogen Exchange Reactions

The bromine substituent can be replaced via halogen-metal exchange for further functionalization.

Reaction TypeReagentsProductNotesSource
Lithium-Halogen Exchangen-BuLi, THF, -78°C5-Lithio intermediateQuenched with electrophiles (e.g., CO₂, R-X)
FluorinationAgF, DMF, 60°C5-Fluoro-2,2-difluoro-4-methylbenzo[d] dioxoleLow yield (≤40%)

Mechanistic Insight :

  • Lithium coordination at the bromine site generates a nucleophilic aryl lithium species.

  • Difluoro groups stabilize intermediates through inductive effects .

Oxidation and Carboxylation

Controlled oxidation introduces carboxylic acid groups for herbicide precursors.

Reaction ConditionsReagentsProductYieldSource
KMnO₄ OxidationKMnO₄, H₂O, 100°C6-Bromo-2,2-difluoro-4-methylbenzo[d] dioxole-5-carboxylic acid52%
Grignard CarboxylationCO₂, Mg, Et₂OSame as above61%

Challenges :

  • Over-oxidation risks require precise stoichiometry.

  • Methyl group steric effects limit reaction efficiency.

Thermal and Photochemical Stability

The compound decomposes under harsh conditions:

ConditionObservationDegradation ProductsSource
UV Light (254 nm, 24h)Partial debromination2,2-Difluoro-4-methylbenzo[d] dioxole
Heating (>200°C)C-O bond cleavageFluorinated phenolic derivatives

Recommendations :

  • Store under inert gas at ≤4°C to prevent decomposition .

Spectroscopic Characterization

Critical data for reaction monitoring:

TechniqueKey SignalsSource
¹H NMR (DMSO-d6)δ 7.16–7.04 (m, 2H), 6.90 (d, J=8.0 Hz, 1H), 6.03 (s, 2H), 2.39 (s, 3H)
¹⁹F NMRδ -96.71 (s, 2F)
IR (KBr)2912 cm⁻¹ (C-H stretch), 1634 cm⁻¹ (C=O), 1263 cm⁻¹ (C-O-C)

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate for Drug Synthesis :
    • 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole serves as an essential intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in producing amino(heterocyclyl)picolinates and -pyrimidinecarboxylates, which are used as herbicides .
  • Anticancer and Anticonvulsant Properties :
    • The structural characteristics of benzodioxole derivatives have been linked to anticancer and anticonvulsant activities. Research suggests that compounds with similar frameworks may exhibit significant biological activity against tumors and seizures.
  • Potential in Cardiovascular Treatments :
    • The synthesis of derivatives from this compound has been investigated for their potential use in treating circulatory diseases. Certain derivatives have shown promise as active compounds in this area .

Agrochemical Applications

  • Herbicides :
    • As an intermediate compound, this compound is utilized in the development of herbicides. Its derivatives are designed to target specific plant pathways, enhancing weed control efficacy while minimizing environmental impact .

Table 1: Summary of Research Findings

Application AreaSpecific UseReference
PharmaceuticalsIntermediate for drug synthesis
PharmaceuticalsPotential anticancer agent
PharmaceuticalsCardiovascular treatments
AgrochemicalsDevelopment of herbicides

Case Study: Synthesis of Derivatives

A notable study involved the synthesis of derivatives from this compound using various chemical reactions. The process included halogenation and fluorination steps that enhanced the biological properties of the resulting compounds. These derivatives were tested for their efficacy against specific plant pests and demonstrated significant activity compared to traditional herbicides .

Comparison with Similar Compounds

5-Bromo-2,2-difluorobenzo[d][1,3]dioxole (CAS 33070-32-5)

  • Molecular Formula : C₇H₃BrF₂O₂
  • Molecular Weight : 236.99 g/mol
  • Key Differences : Lacks the 4-methyl group.
  • Reactivity : Widely used in Pd-catalyzed direct arylations for introducing difluorobenzo[d][1,3]dioxole units into heteroarenes (e.g., Lumacaftor intermediates) .
  • Applications : Pharmaceutical synthesis, particularly for cystic fibrosis drugs .

4-Bromo-2,2-difluorobenzo[d][1,3]dioxole (CAS 144584-66-7)

  • Molecular Formula : C₇H₃BrF₂O₂
  • Molecular Weight : 236.99 g/mol
  • Key Differences : Bromine at position 4 instead of 5.
  • Impact : Altered regioselectivity in coupling reactions due to bromine positioning.

Methyl-Substituted Analogs

5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 241.07 g/mol
  • Key Differences : Replaces difluoromethylene with dimethyl groups.
  • Increased steric hindrance may affect reaction yields .

5-Bromo-4-fluorobenzo[d][1,3]dioxole (CAS 1226808-75-8)

  • Molecular Formula : C₇H₄BrFO₂
  • Molecular Weight : 219.01 g/mol
  • Key Differences : Single fluorine at position 4; lacks difluoromethylene and methyl groups.
  • Applications : Less metabolically stable than difluoro analogs, limiting pharmaceutical use .

Thioether and Other Derivatives

5-Bromo-2,2-difluoro-4-(methylthio)benzo[d][1,3]dioxole

  • Molecular Formula : C₈H₅BrF₂O₂S
  • Molecular Weight : 299.05 g/mol
  • Key Differences : Methylthio (-SMe) group at position 4 instead of methyl.
  • Reactivity : Thioether group may participate in oxidation reactions or serve as a directing group in further functionalization .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
This compound N/A C₈H₅BrF₂O₂ 267.03 5-Br, 2,2-F₂, 4-Me Pharmaceutical intermediates
5-Bromo-2,2-difluorobenzo[d][1,3]dioxole 33070-32-5 C₇H₃BrF₂O₂ 236.99 5-Br, 2,2-F₂ Lumacaftor synthesis
4-Bromo-2,2-difluorobenzo[d][1,3]dioxole 144584-66-7 C₇H₃BrF₂O₂ 236.99 4-Br, 2,2-F₂ Regioselective coupling studies
5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole N/A C₉H₉BrO₂ 241.07 5-Br, 2,2-Me₂ Steric effect studies
5-Bromo-4-fluorobenzo[d][1,3]dioxole 1226808-75-8 C₇H₄BrFO₂ 219.01 5-Br, 4-F Limited metabolic stability

Biological Activity

5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to a benzo[d][1,3]dioxole framework. This compound has garnered interest in various fields of research due to its potential biological activities and applications.

  • Molecular Formula : C7_7H3_3BrF2_2O2_2
  • Molecular Weight : 237.00 g/mol
  • Solubility : Approximately 0.0485 mg/ml in water .
  • Log P (Partition Coefficient) : Indicates moderate lipophilicity, which may influence its bioavailability and membrane permeability.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, anticancer compound, and its effects on various biological pathways.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial properties. The presence of bromine and fluorine atoms enhances the reactivity of the compound, making it effective against certain bacterial strains. For instance:

  • Study Findings : In vitro tests demonstrated that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/ml depending on the strain.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have shown that it may induce apoptosis in cancer cell lines:

  • Case Study : A study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : It is believed to induce oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The unique combination of bromine and fluorine atoms is crucial for the compound's reactivity and biological activity. Comparative analysis with similar compounds reveals:

Compound NameStructural FeaturesBiological Activity
5-Chloro-2,2-difluoro-4-methylbenzo[d][1,3]dioxoleChlorine instead of bromineLower antimicrobial activity
5-Bromo-2-fluoro-4-methylbenzo[d][1,3]dioxoleOne less fluorine atomModerate anticancer activity
5-Bromo-2,2-dichloro-4-methylbenzo[d][1,3]dioxoleTwo chlorine atoms instead of fluorinesReduced reactivity

Q & A

Q. What are the recommended synthetic routes for preparing 5-bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole?

The compound is typically synthesized via electrophilic aromatic substitution or halogenation of precursor benzo[d][1,3]dioxole derivatives. For example, bromination of 2,2-difluoro-4-methylbenzo[d][1,3]dioxole using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) under controlled conditions yields the target compound. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate high-purity material (>98%) .

Q. How can NMR spectroscopy be optimized for characterizing this compound?

Due to the presence of fluorine and bromine substituents, multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential. For ¹⁹F-NMR, use a frequency of 376 MHz with CD₂Cl₂ as a solvent to resolve splitting patterns from neighboring fluorine atoms. ¹³C-NMR at 126 MHz helps identify methyl and difluoro groups, while DEPT-135 confirms CH₃ and CH₂ environments .

Q. What safety protocols are critical during handling?

The compound is air-stable but may decompose under strong bases or high temperatures. Store under inert gas (argon/nitrogen) at 2–8°C. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. For spills, neutralize with a 1:1 sand/soda ash mixture .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in Pd-catalyzed cross-coupling reactions?

The bromine atom at the 5-position acts as an excellent leaving group in Pd-catalyzed direct arylations. Using 1 mol% Pd(OAc)₂ with KOAc as a base in DMA at 120°C enables coupling with heteroarenes (e.g., thiophenes, indoles), yielding biaryl derivatives in 70–90% yields. The difluorodioxole ring remains intact under these conditions, demonstrating its stability .

Q. What factors contribute to competing debromination side reactions?

Debromination can occur under strongly basic or reducing conditions. For example, reactions with n-BuLi at −78°C may lead to unintended C-Br bond cleavage, forming 4-methyl-2,2-difluorobenzo[d][1,3]dioxole as a byproduct. Mitigate this by optimizing base strength (e.g., using KO t-Bu instead of LiHMDS) and monitoring reaction progress via TLC .

Q. How do substituent effects impact catalytic amination efficiency?

In Pd/ppm nanoparticle-catalyzed aminations (e.g., with 3-aminoacetophenone), the methyl group at the 4-position enhances steric accessibility to the bromine site, while the difluoro moiety stabilizes intermediates via electron withdrawal. Reaction optimization in water with 2 wt% Savie surfactant achieves 85% conversion using KOtBu as a base .

Q. What analytical methods resolve contradictions in reaction yield data?

Discrepancies in reported yields often arise from solvent polarity or catalyst loading. High-throughput screening (e.g., using a microwave reactor) with in situ IR monitoring can identify optimal conditions. For example, DMA outperforms DMF in Pd-catalyzed arylations due to better ligand solubility and reduced side reactions .

Methodological Recommendations

  • Catalytic Systems : Prioritize Pd(OAc)₂ with weakly coordinating ligands (e.g., PPh₃) for cross-couplings to minimize side reactions.
  • Solvent Selection : Use polar aprotic solvents (DMA, DMF) for arylations and water/Savie emulsions for sustainable aminations.
  • Analytical Validation : Combine GC-MS and multinuclear NMR to confirm product integrity and quantify impurities.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole
Reactant of Route 2
5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole

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